molecular formula C9H12N2O2S B13513544 Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate

Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate

Cat. No.: B13513544
M. Wt: 212.27 g/mol
InChI Key: JJDYKOXMSVXOKW-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused to a thiazole ring, with a carboxylate ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a thiazole precursor under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-pyrrolidin-3-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-14-8(11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3

InChI Key

JJDYKOXMSVXOKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCNC2

Origin of Product

United States

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